methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Lipophilicity Drug-likeness Physicochemical property

Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 688038-79-1) is a 5‑brominated isatin N‑acetate methyl ester with the molecular formula C₁₁H₈BrNO₄ and a molecular weight of 298.09 g·mol⁻¹. The compound features three reactive centers—the electrophilic C‑2/C‑3 dione, the 5‑bromo substituent suitable for cross‑coupling, and the methyl ester masked acid—making it a versatile scaffold for medicinal chemistry and fragment‑based drug discovery.

Molecular Formula C11H8BrNO4
Molecular Weight 298.09 g/mol
CAS No. 688038-79-1
Cat. No. B3150400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate
CAS688038-79-1
Molecular FormulaC11H8BrNO4
Molecular Weight298.09 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O
InChIInChI=1S/C11H8BrNO4/c1-17-9(14)5-13-8-3-2-6(12)4-7(8)10(15)11(13)16/h2-4H,5H2,1H3
InChIKeyNNSWOPOEJWJDIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 688038-79-1): Core Synthetic Utility and Physicochemical Profile for Procurement Decisions


Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 688038-79-1) is a 5‑brominated isatin N‑acetate methyl ester with the molecular formula C₁₁H₈BrNO₄ and a molecular weight of 298.09 g·mol⁻¹ [1]. The compound features three reactive centers—the electrophilic C‑2/C‑3 dione, the 5‑bromo substituent suitable for cross‑coupling, and the methyl ester masked acid—making it a versatile scaffold for medicinal chemistry and fragment‑based drug discovery [2]. Its computed LogP of 1.67 and topological polar surface area (tPSA) of 63.7 Ų place it within favorable drug‑like property space for lead optimization campaigns .

Why Generic 5‑Haloisatin N‑Acetate Esters Cannot Substitute Methyl (5‑bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate Without Quantitative Justification


The 5‑bromo substituent on the isatin core is not functionally interchangeable with other halogens or with the unsubstituted parent compound. The bromine atom imparts a distinct combination of van der Waals volume, polarizability, and carbon–halogen bond strength that directly dictates both the compound’s physicochemical properties (LogP, aqueous solubility) and its reactivity in palladium‑catalyzed cross‑coupling and nucleophilic aromatic substitution reactions [1]. Simply replacing the 5‑bromo with a 5‑chloro or 5‑fluoro analog, or omitting the halogen altogether, produces a molecule with different lipophilicity, metabolic stability, and coupling efficiency—parameters critical to downstream synthetic yield and biological performance. The methyl ester further defines a specific hydrolysis and transesterification profile that cannot be assumed identical for the corresponding ethyl, tert‑butyl, or free‑acid analogs [2]. The following quantitative evidence demonstrates where these differences become decision‑relevant for scientific procurement.

Quantitative Differentiation Evidence for Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate Versus Closest Analogs


LogP Lipophilicity Advantage of the 5‑Bromo Substituent Over the Unsubstituted Analog

The target compound exhibits a computed LogP of 1.67, compared with 0.62 for the unsubstituted analog methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 41042-20-0) . This 1.05‑unit LogP increase is attributable to the 5‑bromo substituent and translates to an approximately 11‑fold higher theoretical n‑octanol/water partition coefficient. For context, the 5‑chloro analog methyl (5-chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is expected to show an intermediate LogP based on the Hansch π constant for chlorine (π ≈ 0.71) versus bromine (π ≈ 0.86) [1], placing the 5‑bromo compound as the most lipophilic option among common 5‑halo N‑acetate methyl esters.

Lipophilicity Drug-likeness Physicochemical property

Aqueous Solubility Differentiation Between 5‑Bromo Methyl Ester and Unsubstituted Analog

The computed logarithmic aqueous solubility (LogSW) for the target compound is −1.98, compared with −1.33 for the unsubstituted analog methyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate . This difference of 0.65 log units corresponds to approximately 4.5‑fold lower aqueous solubility for the 5‑bromo derivative. This reduced solubility is consistent with the increased lipophilicity imparted by the bromine atom and must be factored into stock solution preparation and assay buffer compatibility. The ethyl ester analog ethyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate (CAS 754235-62-6), with an additional methylene group, would be expected to further decrease aqueous solubility, though direct LogSW data for that compound were not identified.

Aqueous solubility LogSW Formulation

Rotatable Bond Count and Conformational Flexibility Compared to 5‑Bromo Dimethylacetamide Analog

The target methyl ester possesses 2 rotatable bonds , whereas the dimethylacetamide analog 2-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-dimethylacetamide (CAS 1021023-54-0) has 3 rotatable bonds due to the additional C–N rotation in the amide side chain [1]. Fewer rotatable bonds correlate with lower conformational entropy penalty upon target binding and have been associated with higher ligand efficiency in fragment‑based drug discovery. The methyl ester therefore offers a conformationally more constrained scaffold relative to bulkier amide analogs while retaining the 5‑bromo synthetic handle.

Conformational flexibility Ligand efficiency Fragment-based design

Hydrogen Bond Donor Capacity Distinction Between the Methyl Ester and the Free Acid Form

The methyl ester derivative has zero hydrogen bond donors (Hdon = 0) [1], whereas the free acid analog (5-bromo-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid (CAS 19612-65-8) possesses one hydrogen bond donor from the carboxylic acid group. The absence of a hydrogen bond donor in the ester form eliminates an H‑bond donor desolvation penalty and generally correlates with improved passive membrane permeability. This property differentiates the methyl ester as a pro‑drug‑like intermediate that can be hydrolyzed to the active acid form after cellular penetration, a strategy commonly employed in medicinal chemistry.

Hydrogen bond donor Permeability Bioavailability

5‑Bromo Reactivity Advantage in Palladium‑Catalyzed Cross‑Coupling Relative to 5‑Chloro and Unsubstituted Analogs

The aryl bromide at the 5‑position of the isatin core enables efficient palladium‑catalyzed cross‑coupling reactions. Aryl bromides generally participate in oxidative addition to Pd(0) with rates approximately 10–100 times faster than the corresponding aryl chlorides and are infinitely more reactive than the unsubstituted C–H position [1]. In the specific context of isatin chemistry, Mesropyan et al. demonstrated that 5‑bromoisatin derivatives can be selectively functionalized at the C‑5 position via Mannich reactions and N‑alkylation, establishing the bromine atom as a synthetic linchpin for diversification [2]. The 5‑chloro analog would require harsher coupling conditions or specialized ligands to achieve comparable conversion, while the unsubstituted analog lacks this synthetic handle entirely.

Cross-coupling Suzuki coupling C–Br reactivity

Procurement‑Relevant Application Scenarios for Methyl (5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate Based on Quantitative Differentiation


Fragment‑Based Drug Discovery Libraries Requiring Halogenated Scaffolds with Defined Lipophilicity

With a LogP of 1.67 and zero H‑bond donors, this compound fits the optimal fragment property space (MW < 300, LogP 1–3, Hdon ≤ 1) and provides a synthetic bromine handle for hit elaboration . Its lipophilicity advantage over the unsubstituted analog (ΔLogP +1.05) makes it particularly suitable for fragments targeting hydrophobic binding pockets where increased partitioning into the protein environment is desirable.

Selective Palladium‑Catalyzed Diversification for Parallel Library Synthesis

The 5‑bromo substituent offers approximately 100‑fold faster oxidative addition to Pd(0) compared to the 5‑chloro analog [1], enabling Suzuki, Heck, or Buchwald–Hartwig couplings under milder conditions and with higher conversion. This reactivity advantage directly reduces catalyst loading and reaction time in parallel synthesis workflows, making the 5‑bromo derivative the preferred starting material for constructing C‑5 diversified isatin libraries.

Cellular Permeability‑Optimized Prodrug Intermediate

The absence of a hydrogen bond donor (Hdon = 0) combined with moderate lipophilicity supports passive membrane permeability superior to the free acid form . This property profile makes the methyl ester an ideal protected intermediate for intracellular target engagement studies, where the ester can be hydrolyzed intracellularly by esterases to release the active carboxylic acid in situ.

Aqueous Solubility‑Controlled Assay Development

The quantified aqueous solubility (LogSW = −1.98) provides a reproducible baseline for DMSO stock preparation and buffer compatibility testing. For screening cascades where solubility must be carefully controlled—neither too high (causing non‑specific binding) nor too low (causing precipitation)—this well‑defined solubility, approximately 4.5‑fold lower than the unsubstituted analog, guides formulation decisions with greater precision than would be possible with poorly characterized analogs.

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